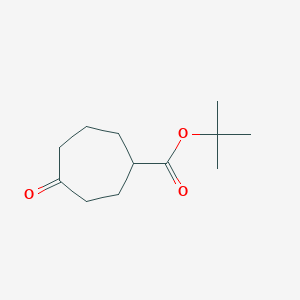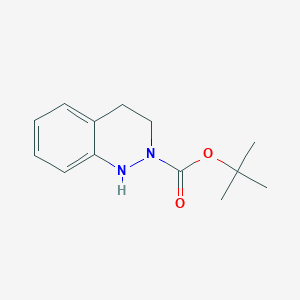
3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile is an organic compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol . This compound is characterized by the presence of an amino group, a bromo-substituted methoxyphenyl ring, and a nitrile group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product . The reaction conditions usually involve heating the mixture to reflux in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromo group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Primary amines.
Substitution: Azido or thio derivatives.
科学研究应用
3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of 3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The bromo-substituted methoxyphenyl ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
相似化合物的比较
Similar Compounds
3-Amino-3-(4-methoxyphenyl)propanenitrile: Lacks the bromo substituent, leading to different reactivity and binding properties.
3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile: Contains a chloro substituent instead of bromo, affecting its chemical behavior.
3-Amino-3-(3-bromo-4-hydroxyphenyl)propanenitrile: The hydroxy group introduces additional hydrogen bonding capabilities.
Uniqueness
3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile is unique due to the presence of the bromo and methoxy groups on the phenyl ring, which influence its chemical reactivity and binding interactions. These substituents can enhance the compound’s stability and specificity in various applications.
属性
分子式 |
C10H11BrN2O |
|---|---|
分子量 |
255.11 g/mol |
IUPAC 名称 |
3-amino-3-(3-bromo-4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11BrN2O/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9H,4,13H2,1H3 |
InChI 键 |
XVJZJNUWFYGDCO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(CC#N)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


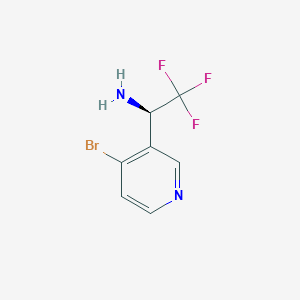

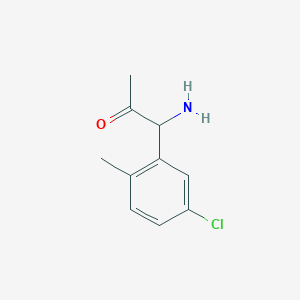
![5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13043994.png)
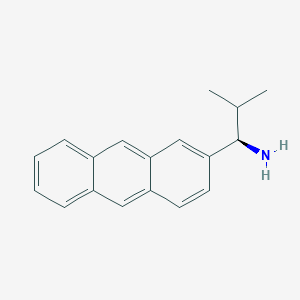
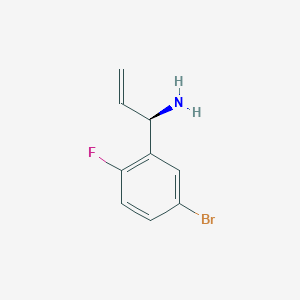
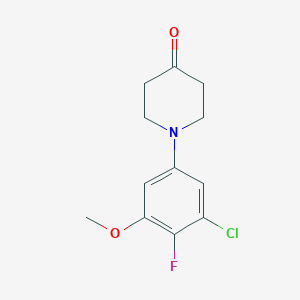
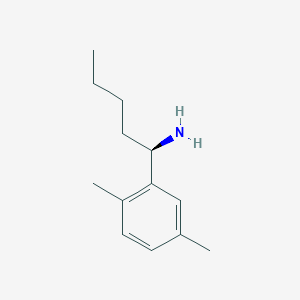
![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13044030.png)

